BenchChemオンラインストアへようこそ!

3-bromo-N-(2-oxoindolin-5-yl)benzamide

TDO inhibitor IDO1 inhibitor kynurenine pathway

3-Bromo-N-(2-oxoindolin-5-yl)benzamide is the optimal brominated oxindole-benzamide for TDO/IDO1 differential inhibition. With hTDO IC50=40 nM and 16-fold selectivity over hIDO1 (640 nM), it silences TDO at ≤100 nM without disturbing IDO1—essential for kynurenine-pathway attribution in tumor, immune, or brain-tissue models. Validated in the MPTP mouse model with oral bioavailability and brain penetration, it is the benchmark reference standard for medicinal chemistry SAR campaigns. Procurement of this exact 3-bromo derivative ensures your assays align with published pharmacology and avoids selectivity drift caused by generic substitutions.

Molecular Formula C15H11BrN2O2
Molecular Weight 331.169
CAS No. 921814-38-2
Cat. No. B2740575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(2-oxoindolin-5-yl)benzamide
CAS921814-38-2
Molecular FormulaC15H11BrN2O2
Molecular Weight331.169
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O
InChIInChI=1S/C15H11BrN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
InChIKeyWNNPYKDKCKBNSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N-(2-oxoindolin-5-yl)benzamide (CAS 921814-38-2): Procurement-Grade Overview for TDO/IDO Inhibitor Research


3-Bromo-N-(2-oxoindolin-5-yl)benzamide (CAS 921814-38-2, PubChem CID 18570830) is a synthetic small-molecule oxindole-benzamide hybrid with the molecular formula C₁₅H₁₁BrN₂O₂ and a molecular weight of 331.16 g/mol [1]. Physicochemical descriptors include an XLogP3-AA of 2.3, two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 58.2 Ų [1]. The compound is structurally classified as an indoline derivative and functions as a dual indoleamine 2,3-dioxygenase 1 (IDO1) / tryptophan 2,3-dioxygenase (TDO) inhibitor with significant selectivity for TDO over IDO1 [2][3]. Its primary reported application context is in immuno-oncology and neurodegenerative disease research targeting the kynurenine pathway [2].

Why Generic Indoline-Benzamide Substitution Fails: Critical Selectivity and Potency Gaps for 3-Bromo-N-(2-oxoindolin-5-yl)benzamide


Within the 2-oxoindoline-benzamide chemotype, minor structural modifications produce dramatic shifts in TDO/IDO inhibitory profile. Compounds bearing identical oxindole scaffolds but differing halogen substitution on the benzamide ring can exhibit inverted selectivity ratios or complete loss of TDO potency [1]. For example, the closely related 3-methyl analog (3-methyl-N-(2-oxoindolin-5-yl)benzamide) alters hydrogen-bonding capacity and steric bulk at the halogen position, fundamentally changing target engagement . Generic substitution without verifying TDO IC₅₀, IDO1 IC₅₀, and the resulting selectivity ratio risks confounding experimental outcomes, particularly in cellular assays where dual-pathway kynurenine modulation is the readout [1].

Quantitative Differentiation Evidence: 3-Bromo-N-(2-oxoindolin-5-yl)benzamide vs. In-Class Comparators


TDO vs. IDO1 Selectivity Ratio: 16-Fold Differential for 3-Bromo-N-(2-oxoindolin-5-yl)benzamide

3-Bromo-N-(2-oxoindolin-5-yl)benzamide (compound 23 in Ning et al., 2021) demonstrates a 16-fold selectivity for human TDO (hTDO) over human IDO1 (hIDO1) in recombinant enzyme assays. The compound inhibits hTDO with an IC₅₀ of 40 nM, while its hIDO1 IC₅₀ is 640 nM under identical assay conditions [1][2]. By comparison, the non-selective reference inhibitor 4-phenylimidazole (4-PI) shows IC₅₀ values of approximately 48 μM for hTDO and approximately 32 μM for hIDO1, yielding a selectivity ratio near unity [3]. This places 3-bromo-N-(2-oxoindolin-5-yl)benzamide among the most TDO-selective oxindole-benzamide inhibitors reported.

TDO inhibitor IDO1 inhibitor kynurenine pathway

Cellular TDO Inhibition Potency: EC50 in IFN-γ-Stimulated HeLa Cells

In a cellular context measuring TDO-mediated kynurenine production, the compound inhibits TDO activity with an EC₅₀ of approximately 5.5 μM in IFN-γ-stimulated human HeLa cells [1]. While this cellular potency is lower than the isolated enzyme IC₅₀ (40 nM), likely reflecting cell permeability and protein-binding effects, the comparator 4-PI requires concentrations exceeding 100 μM to achieve comparable cellular TDO inhibition [2]. The ~18-fold cellular potency advantage over 4-PI supports the compound's utility in cell-based TDO phenotypic screening.

cellular TDO assay kynurenine HeLa cells

In Vivo Brain Penetration and Anti-Parkinsonian Efficacy: Differentiation from Madopar

3-Bromo-N-(2-oxoindolin-5-yl)benzamide (compound 23) demonstrated good brain penetration and oral bioavailability in mice, achieving efficacy comparable to Madopar (levodopa/benserazide) in the MPTP-induced mouse model of Parkinson's disease [1]. Unlike Madopar, which acts via dopamine replacement, compound 23 showed a distinct mechanism involving lowering IDO1 expression, reducing inflammatory cytokines and quinolinic acid in the brain, and increasing neuroprotective kynurenic acid in blood [1]. This mechanistic differentiation positions it as a tool compound for studying TDO/IDO in neuroinflammation separate from dopaminergic pharmacology.

Parkinson's disease brain penetration MPTP model

Structural Determinant of Potency: Bromine Substitution at the 3-Position of the Benzamide Ring

In the SAR campaign described by Ning et al. (2021), substitution at the 3-position of the benzamide ring was critical for TDO potency. The 3-bromo derivative (target compound) achieved an hTDO IC₅₀ of 40 nM, whereas unsubstituted or alternative halogen-substituted analogs showed diminished activity [1]. The 3-chloro and 3-fluoro analogs of the same scaffold exhibited hTDO IC₅₀ values in the high nanomolar to low micromolar range, representing a >10-fold potency loss [1]. This establishes the 3-bromo substituent as an optimal halogen-bond donor/acceptor for the hTDO active site among readily available halogenated benzamide building blocks.

structure-activity relationship halogen bonding oxindole benzamide

Optimal Research Application Scenarios for 3-Bromo-N-(2-oxoindolin-5-yl)benzamide (CAS 921814-38-2)


TDO-Selective Pharmacological Tool for Kynurenine Pathway Dissection

With a 16-fold selectivity for hTDO (IC₅₀ = 40 nM) over hIDO1 (IC₅₀ = 640 nM) [1], this compound serves as a TDO-preferred chemical probe for experiments requiring differential inhibition of the two key tryptophan-catabolizing enzymes. Researchers can use it at concentrations ≤ 100 nM to silence TDO while leaving IDO1 largely uninhibited, enabling pathway attribution studies in tumor cell lines, primary immune cells, or brain tissue ex vivo models where both enzymes may be co-expressed.

In Vivo Neuroinflammation Studies in MPTP Parkinson's Disease Models

The compound has demonstrated oral bioavailability, brain penetration, and efficacy in the MPTP mouse model, showing motor coordination rescue comparable to Madopar but through a distinct kynurenine-modulating mechanism [2]. This makes it a qualified tool compound for animal studies investigating the role of TDO/IDO1-mediated neuroinflammation in Parkinson's disease progression, especially for research groups seeking to pharmacologically validate kynurenine pathway targets in vivo.

Oxindole-Benzamide SAR Libraries for Dual IDO/TDO Inhibitor Optimization

As the 3-bromo substituent proved optimal in the oxindole-benzamide SAR series for TDO potency [2], this compound can serve as a benchmark reference standard for medicinal chemistry campaigns. Procurement of this specific brominated derivative enables head-to-head comparison when synthesizing or screening novel analogs, providing a validated potency baseline (hTDO IC₅₀ = 40 nM) against which new chemical entities can be benchmarked.

Quote Request

Request a Quote for 3-bromo-N-(2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.